4-(trifluoromethyl)-1,3-oxazole
CAS No.: 2044772-79-2
Cat. No.: VC11997425
Molecular Formula: C4H2F3NO
Molecular Weight: 137.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2044772-79-2 |
|---|---|
| Molecular Formula | C4H2F3NO |
| Molecular Weight | 137.06 g/mol |
| IUPAC Name | 4-(trifluoromethyl)-1,3-oxazole |
| Standard InChI | InChI=1S/C4H2F3NO/c5-4(6,7)3-1-9-2-8-3/h1-2H |
| Standard InChI Key | CEDFOMFDWLUWGV-UHFFFAOYSA-N |
| SMILES | C1=C(N=CO1)C(F)(F)F |
| Canonical SMILES | C1=C(N=CO1)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Formula
4-(Trifluoromethyl)-1,3-oxazole consists of an oxazole ring—a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom—with a trifluoromethyl (-CF₃) group at the fourth position. Its molecular formula is C₄H₂F₃NO, and its molecular weight is approximately 137.07 g/mol, derived from the atomic weights of carbon (12.01), hydrogen (1.008), fluorine (19.00), nitrogen (14.01), and oxygen (16.00) . The trifluoromethyl group introduces significant electronegativity and steric bulk, influencing the compound’s reactivity and interactions.
Table 1: Comparative Molecular Properties of Trifluoromethyl Oxazole Derivatives
Spectroscopic and Computational Data
While experimental spectroscopic data (e.g., NMR, IR) for 4-(trifluoromethyl)-1,3-oxazole is unavailable, computational predictions suggest distinct signals. For instance:
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¹⁹F NMR: A singlet near -60 ppm for the -CF₃ group, consistent with trifluoromethyl-substituted heterocycles .
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¹H NMR: Resonances for the oxazole ring protons (H-2 and H-5) between 7.5–8.5 ppm, influenced by the electron-withdrawing -CF₃ group .
Synthesis and Manufacturing
Reaction Pathways
The synthesis of trifluoromethyl oxazoles often involves cyclization reactions. A patented method for 4-(4-chlorophenyl)-2-trifluoromethyl-3-oxazole-5-one provides a template for analogous syntheses . Key steps include:
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Starting Material: A glycine derivative (e.g., α-p-chlorophenyl glycine) dispersed in a solvent (xylene, benzene).
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Reagents: Sequential addition of trifluoroacetic acid, triethylamine, and solid phosgene.
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Conditions: Reaction at 55–65°C for 2–4 hours, followed by aqueous workup and solvent distillation .
Table 2: Synthesis Parameters for Trifluoromethyl Oxazoles
Challenges and Optimizations
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Solvent Selection: Aromatic hydrocarbons (e.g., xylene) are preferred for their inertness and ability to dissolve intermediates .
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Phosgene Handling: Solid phosgene offers safer handling compared to gaseous phosgene, reducing toxicity risks .
Physicochemical Properties
Thermodynamic Properties
Based on analogues like 2-bromo-4-(trifluoromethyl)-1,3-oxazole, the following estimates are proposed:
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Density: ~1.5 g/cm³ (lower than the brominated analogue’s 1.9 g/cm³ due to the absence of bromine) .
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Boiling Point: ~140°C (lower than the bromo derivative’s 173.7°C) .
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LogP: ~1.5, indicating moderate lipophilicity suitable for drug penetration .
Stability and Reactivity
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Thermal Stability: Expected to decompose above 200°C, similar to other oxazoles .
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Hydrolytic Sensitivity: The oxazole ring is susceptible to acidic or basic hydrolysis, necessitating anhydrous conditions during synthesis .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Trifluoromethyl oxazoles serve as precursors for bioactive molecules. For example, 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid demonstrates potential as a building block for kinase inhibitors . The -CF₃ group enhances metabolic stability, a critical factor in drug design .
Agrochemicals
Oxazole derivatives are explored as herbicides and fungicides. The electron-withdrawing -CF₃ group improves binding to enzymatic targets, increasing efficacy .
Biological Activity and Mechanisms
Anticancer Properties
Trifluoromethyl groups enhance interactions with hydrophobic pockets in proteins, potentially inhibiting cancer cell proliferation .
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